![molecular formula C11H12ClNO B2612177 6-Methoxynaphthalen-2-amine hydrochloride CAS No. 3991-79-5](/img/structure/B2612177.png)
6-Methoxynaphthalen-2-amine hydrochloride
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Overview
Description
6-Methoxynaphthalen-2-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 6-MNA and has been found to have several interesting properties that make it an attractive target for further investigation. In
Scientific Research Applications
Antibacterial Activity
The synthesis and evaluation of (6-methoxy-2-naphthyl) propanamide derivatives revealed promising antibacterial properties . These compounds were tested against several bacterial strains, including Gram-positive (e.g., Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Salmonella typhimurium) bacteria. Notably, compounds 2d and 2j exhibited potent antibacterial activity against B. subtilis, while compound 6 showed efficacy against S. pneumoniae. Molecular docking simulations further supported their potential as antibacterial agents.
Analytical Chemistry
6-Methoxynaphthalen-2-amine hydrochloride is employed as a reference standard in pharmaceutical testing . Its purity and stability are critical for accurate analytical results.
Mechanism of Action
Target of Action
The primary target of 6-Methoxynaphthalen-2-amine hydrochloride is the Enoyl-acyl carrier protein reductase enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
6-Methoxynaphthalen-2-amine hydrochloride interacts with its target, the Enoyl-acyl carrier protein reductase enzyme, to inhibit the final step of bacterial fatty acid biosynthesis
Biochemical Pathways
The inhibition of the Enoyl-acyl carrier protein reductase enzyme by 6-Methoxynaphthalen-2-amine hydrochloride affects the bacterial fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of bacterial growth, as fatty acids are essential components of the bacterial cell membrane.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . . These properties could impact the bioavailability of the compound, but further studies are needed to confirm these predictions.
Result of Action
The molecular and cellular effects of 6-Methoxynaphthalen-2-amine hydrochloride’s action primarily involve the inhibition of bacterial growth due to the disruption of fatty acid biosynthesis . This can result in potent antibacterial activity against various bacterial strains .
Action Environment
The action, efficacy, and stability of 6-Methoxynaphthalen-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . .
properties
IUPAC Name |
6-methoxynaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h2-7H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIKTRROLIHYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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